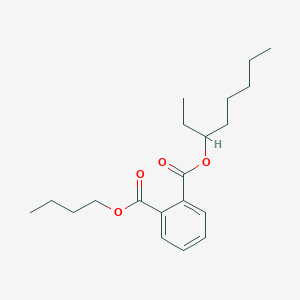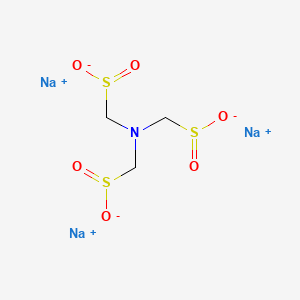![molecular formula C11H18 B13832341 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane, also known as sabinene, is a naturally occurring monoterpene. It is found in the essential oils of various plants, including Norway spruce and holm oak. This compound is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a geranyl or neryl derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plant sources. The essential oils are then subjected to fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources .
化学反应分析
Types of Reactions
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sabinene hydrate or sabinone.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a natural insect repellent
作用机制
The mechanism of action of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic Effects: Modulates pain perception pathways by interacting with specific receptors
相似化合物的比较
Similar Compounds
- 4-Methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-ene
- 4-Methylidene-1-propan-2-ylcyclohexene
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Uniqueness
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane is unique due to its distinctive bicyclic structure and the presence of both methyl and methylidene groups. This structural arrangement contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar monoterpenes .
属性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC 名称 |
4-methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18/c1-7(2)11-5-8(3)9(4)10(11)6-11/h7,9-10H,3,5-6H2,1-2,4H3 |
InChI 键 |
DDQISZBTSOIEAF-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC2(CC1=C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
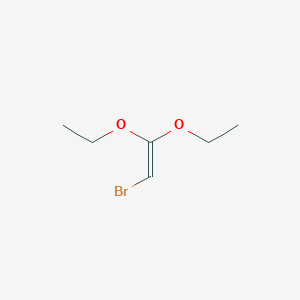
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
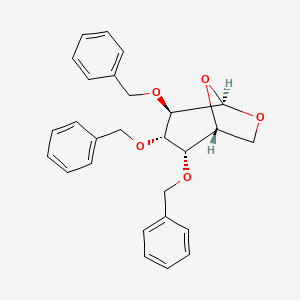
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
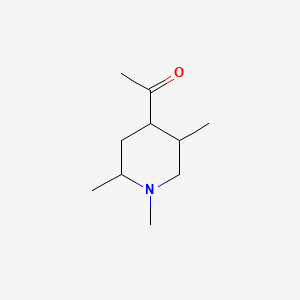

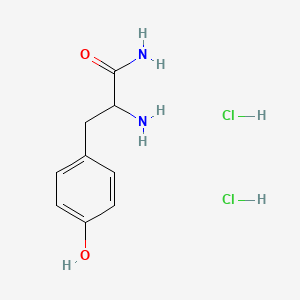
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
